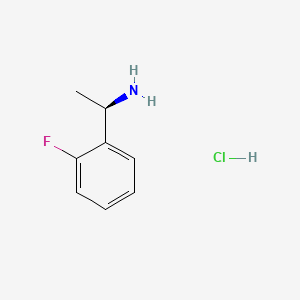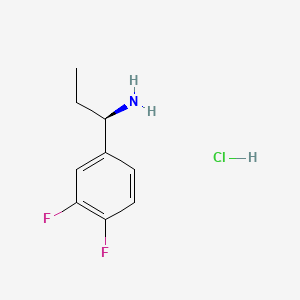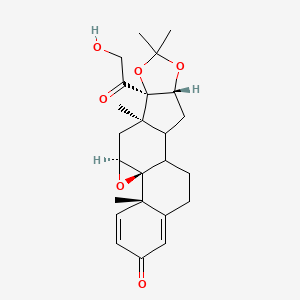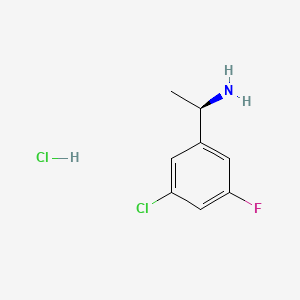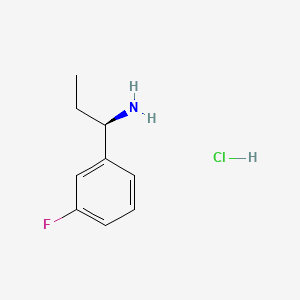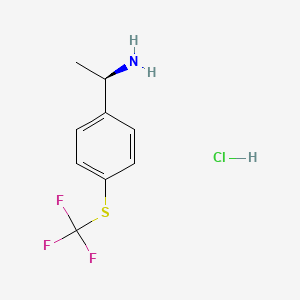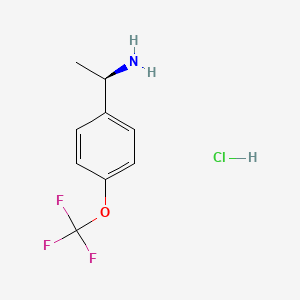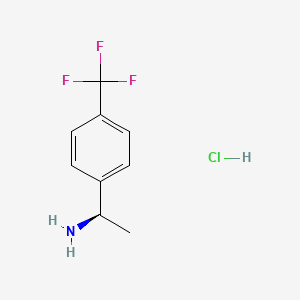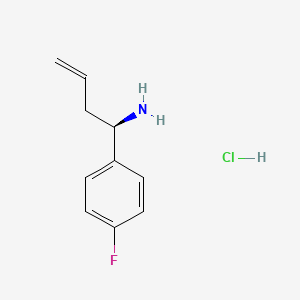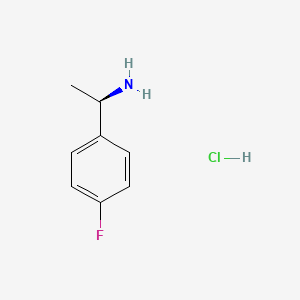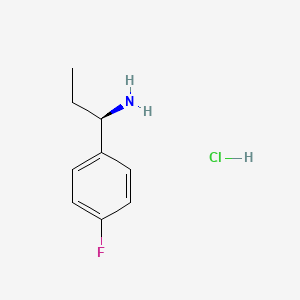
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a cyclohexene ring, which is a six-membered ring with one double bond. The compound also includes a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in organic synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing boronic esters are known to undergo various types of reactions, including cross-coupling reactions, homologation reactions, and conversions to other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Boronic esters like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are typically liquids at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine, while not directly mentioned, is closely related to structures studied for their significance in chemical synthesis and structural analysis. For instance, similar boric acid ester intermediates with benzene rings have been synthesized through a multi-step substitution reaction. The structures of these compounds were confirmed using various spectroscopic methods and X-ray diffraction, demonstrating the importance of such compounds in detailed structural analysis and theoretical studies like density functional theory (DFT) to understand their physicochemical properties (Huang et al., 2021).
Material Science and Polymer Research
In material science, derivatives of this compound have been utilized in the synthesis of deeply colored polymers with potential applications in electronics and optics. These polymers, containing similar dioxaborolane units, were synthesized via palladium-catalyzed polycondensation, demonstrating the utility of such compounds in creating materials with specific optical properties (Welterlich et al., 2012).
Chemical Reactivity and Synthesis Methodology
Research into the chemical reactivity and synthesis methodology of compounds containing the 1,3,2-dioxaborolan moiety has shown their usefulness as intermediates in organic synthesis. For example, the Pd-catalyzed borylation of aryl bromides using derivatives of the compound has been explored, highlighting the effectiveness of such molecules in synthesizing arene compounds through a more efficient borylation process (Takagi & Yamakawa, 2013).
Catalysis and Ionic Liquid Applications
The esterification of boric acid, which may involve compounds similar to this compound, has been catalyzed by pyrrolidonium acidic ionic liquid, illustrating the compound's potential role in catalytic processes and the synthesis of boric acid esters. This research underlines the versatility of such compounds in facilitating chemical reactions under optimized conditions, offering a sustainable approach to chemical synthesis (Li-Zhen et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is a key step in the synthesis of many biologically active compounds.
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process affects various biochemical pathways, leading to the formation of new compounds. The downstream effects of these pathways depend on the specific reactions that the compound is involved in.
Pharmacokinetics
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, in the borylation of alkylbenzenes, the compound helps form pinacol benzyl boronate , which can be used in further reactions to synthesize various biologically active compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, it is typically stored in a dry, cool place .
Propiedades
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7,14H,5-6,8-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPQAACYAYSKKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744474 |
Source


|
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356111-39-1 |
Source


|
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

